5-Fluoroquinoline-8-carboxamide
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Overview
Description
5-Fluoroquinoline-8-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinoline-8-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors, green chemistry principles, and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-Fluoroquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound finds applications in the production of liquid crystals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial replication and causing cell death . The compound’s ability to penetrate cell membranes enhances its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
5-Fluoroquinoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorine atom at the 5-position enhances its stability and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-fluoroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChI Key |
IKKJBWHFGIQDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)F |
Origin of Product |
United States |
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